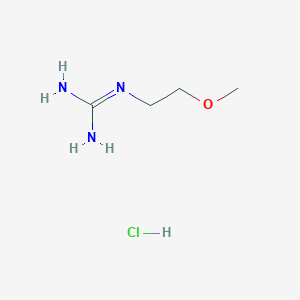
1-(2-Methoxyethyl)guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)guanidine hydrochloride is a chemical compound with the molecular formula C4H11N3O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its guanidine group, which is a functional group that plays a crucial role in many biochemical processes.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)guanidine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methoxyethylamine with cyanamide, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method is efficient and yields high purity products . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Methoxyethyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The guanidine group can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidines.
Scientific Research Applications
1-(2-Methoxyethyl)guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential role in biochemical processes and as a model compound for understanding guanidine interactions in biological systems.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)guanidine hydrochloride involves its interaction with various molecular targets. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This mechanism is crucial for its potential therapeutic effects in treating conditions like muscle weakness.
Comparison with Similar Compounds
1-(2-Methoxyethyl)guanidine hydrochloride can be compared with other guanidine derivatives, such as:
Polyhexamethylene guanidine hydrochloride: Known for its biocidal properties and interactions with bacterial membranes.
Methacryloylguanidine hydrochloride: Used in the synthesis of biocidal copolymers.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to other guanidine derivatives.
Properties
Molecular Formula |
C4H12ClN3O |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
2-(2-methoxyethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C4H11N3O.ClH/c1-8-3-2-7-4(5)6;/h2-3H2,1H3,(H4,5,6,7);1H |
InChI Key |
RNDNDWSGOPUZKJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















